Formic acid;propane-1,2,3-triol
Description
Propane-1,2,3-triol (B13761041) (Glycerol) as a Renewable Chemical Feedstock from Biomass Conversion
Propane-1,2,3-triol, or glycerol (B35011), is a simple polyol compound that has emerged as a key platform molecule in the concept of a circular bio-economy. researchgate.netresearchgate.net Its status as a renewable feedstock is intrinsically linked to the global expansion of the biodiesel industry. researchgate.netnih.gov During the transesterification of vegetable oils and animal fats to produce biodiesel, a substantial amount of crude glycerol is generated, with approximately 10 pounds of glycerol formed for every 100 pounds of biodiesel produced. researchgate.netacs.org This has led to a surplus of glycerol, transforming it from a valuable co-product to a low-cost, abundant raw material. acs.orgnih.gov
The unique chemical structure of glycerol, featuring three hydroxyl groups, makes it a versatile and reactive starting material for conversion into a wide array of value-added chemicals. kumarmetal.comchemicalbook.com These transformations are central to the development of glycerol-based biorefineries, which aim to integrate the production of biofuels with the synthesis of chemicals, thereby enhancing the economic viability and sustainability of the entire process. researchgate.netmdpi.com Research has focused on various catalytic routes—including chemical, biochemical, and thermochemical methods—to convert glycerol into products for diverse industries such as pharmaceuticals, cosmetics, food, and energy. nih.gov The conversion of glycerol can yield a spectrum of molecules, including but not limited to, acrolein, propylene (B89431) glycol, and citric acid. nih.gov
The following table summarizes various products derived from the conversion of glycerol, highlighting its potential as a versatile biorefinery feedstock.
| Product Category | Example Products | Reference(s) |
| Fuels & Fuel Additives | Hydrogen, Ethanol, Propane, Acetylglycerols | nih.goveuropa.eutandfonline.com |
| Polymers & Resins | 1,3-Propanediol, Polyesters, Polyurethanes | kumarmetal.comnih.gov |
| Chemical Intermediates | Acrolein, Epichlorohydrin, Dioxalane, Dioxane | nih.gov |
| Acids | Lactic acid, Citric acid, Propionic acid, Formic acid | nih.govnih.gove3s-conferences.orgacs.org |
The utilization of crude glycerol, despite impurities, is a key area of investigation to further improve the cost-effectiveness of these processes. nih.govtandfonline.com As a biomass-derived, non-toxic, and biodegradable compound, glycerol stands as a cornerstone for the production of green chemicals. chemicalbook.com
Formic Acid: A C1 Building Block and Promising Hydrogen Storage/Carrier Medium
Formic acid, the simplest carboxylic acid, is a versatile C1 building block with significant applications in the chemical industry and as an energy carrier. vupas.eursc.org Traditionally produced from fossil fuels, there is a growing emphasis on sustainable production routes from renewable resources like biomass and carbon dioxide. vupas.euresearchgate.net The conversion of biomass, including agricultural residues and lignocellulosic materials, can yield formic acid through processes like hydrolysis and oxidation. vupas.eubpdp.or.id
One of the most promising applications of formic acid is as a hydrogen storage material. e3s-conferences.orgrsc.org It has a high volumetric hydrogen density of 53 g of H₂ per liter and can be decomposed into hydrogen (H₂) and carbon dioxide (CO₂) under mild conditions using various catalysts. vupas.eursc.orgmdpi.com This process of dehydrogenation is reversible, allowing for a cycle of hydrogen storage and release, which is crucial for the development of a hydrogen economy. researchgate.netrsc.org The use of formic acid as a hydrogen carrier is considered safer and easier than handling gaseous hydrogen, making it suitable for applications like direct formic acid fuel cells (DFAFCs). nih.govrsc.org
The table below outlines key aspects of formic acid's role as a C1 building block and hydrogen carrier.
| Feature | Description | Reference(s) |
| Role as C1 Building Block | Serves as a fundamental one-carbon source for synthesizing more complex molecules, such as formaldehyde (B43269) surrogates like dialkoxymethanes. | researchgate.netd-nb.info |
| Hydrogen Storage Capacity | Offers a high volumetric capacity (53 g/L H₂) and can be considered a liquid organic hydrogen carrier (LOHC). | vupas.eursc.org |
| Hydrogen Release | Decomposes into H₂ and CO₂ through catalytic dehydrogenation under mild conditions, enabling on-demand hydrogen production. | e3s-conferences.orgrsc.org |
| Renewable Production | Can be sustainably produced from the oxidation of biomass-derived compounds like glycerol or through the hydrogenation of CO₂. | vupas.euresearchgate.netgoogle.com |
The potential to produce formic acid from CO₂, a greenhouse gas, further enhances its environmental credentials by offering a pathway for carbon capture and utilization. vupas.eursc.org This positions formic acid as a key chemical in the transition towards a more sustainable and circular economy.
Propane-1,2,3-triol Formates: Structural Overview and Potential as Chemical Intermediates
The reaction between propane-1,2,3-triol (glycerol) and formic acid leads to the formation of glycerol formates, which are ester compounds. Depending on the reaction conditions, one, two, or all three of the hydroxyl groups on the glycerol molecule can be esterified, resulting in glycerol monoformate, glycerol diformate, and glycerol triformate, respectively.
The general structures of these compounds are shown below:
Glycerol Monoformate: Can exist as two isomers, with the formate (B1220265) group on either a primary or the secondary carbon of the glycerol backbone.
Glycerol Diformate: Also exists as isomers, with formate groups on two of the three available hydroxyl positions.
Glycerol Triformate: A single structure where all three hydroxyl groups are esterified. chemsrc.com
These glycerol formates are considered valuable chemical intermediates. The esterification process itself is a significant pathway for upgrading glycerol into useful products. While the esterification of glycerol with acetic acid to form acetates (triacetin) is widely studied for use as a fuel additive, the reaction with formic acid presents a different set of possibilities and challenges. mdpi.comtandfonline.com For instance, under certain conditions, the reaction of glycerol with formic acid can lead to the formation of allyl alcohol, a precursor for other chemicals, through a reduction process where formic acid acts as a reducing agent. reddit.comresearchgate.net
The interplay between glycerol and formic acid is not limited to esterification. Formic acid can also be used as an in situ source of hydrogen for the catalytic hydrogenolysis of glycerol to produce other valuable chemicals like 1,2-propanediol. cjcatal.com Conversely, the selective oxidation of glycerol can be a direct route to produce formic acid. nih.gove3s-conferences.orgacs.org This dual relationship, where each compound can be a reactant for the transformation of the other, underscores their interconnected roles in biorefinery concepts.
The following table summarizes the key interactions and products involving glycerol and formic acid.
| Interaction Type | Description | Key Products | Reference(s) |
| Esterification | Reaction of glycerol's hydroxyl groups with formic acid. | Glycerol mono-, di-, and triformate. | chemsrc.comreddit.com |
| Reduction/Dehydroxylation | Formic acid acts as a reducing agent for glycerol. | Allyl alcohol. | reddit.comresearchgate.net |
| Hydrogenolysis | Formic acid serves as an internal hydrogen source for glycerol conversion. | 1,2-Propanediol. | cjcatal.com |
| Oxidation | Catalytic oxidation of glycerol to C1 compounds. | Formic acid. | nih.gove3s-conferences.orgacs.org |
The study of propane-1,2,3-triol formates and the broader chemical interactions between glycerol and formic acid are critical for developing integrated and sustainable chemical production processes from renewable feedstocks.
Structure
2D Structure
Properties
CAS No. |
32648-08-1 |
|---|---|
Molecular Formula |
C5H12O7 |
Molecular Weight |
184.14 g/mol |
IUPAC Name |
formic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.2CH2O2/c4-1-3(6)2-5;2*2-1-3/h3-6H,1-2H2;2*1H,(H,2,3) |
InChI Key |
ACBJRGIRAAVUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.C(=O)O.C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Formic Acid Production from Propane 1,2,3 Triol
Catalytic Oxidation Pathways of Propane-1,2,3-triol (B13761041)
The oxidation of glycerol (B35011) to formic acid can be achieved through several catalytic routes, each with its own set of conditions and outcomes. These pathways primarily involve the cleavage of carbon-carbon bonds within the glycerol molecule. nih.gov
Liquid-Phase Oxidation with Molecular Oxygen
The use of molecular oxygen as an oxidant in the liquid-phase oxidation of glycerol offers a green and efficient approach to formic acid production. rsc.orgkaust.edu.sa Vanadium-substituted phosphomolybdic acids have been reported as effective catalysts for this process. rsc.org This catalytic system is noteworthy for its ability to function efficiently even in highly concentrated glycerol solutions. rsc.orgkaust.edu.sa For instance, a study demonstrated the production of 3.64 grams of formic acid from a 10-gram solution of glycerol and water (50/50 by weight). rsc.org
Hydrogen Peroxide Mediated Oxidation Systems
Hydrogen peroxide is a commonly employed oxidant for the conversion of glycerol to formic acid. nih.govatlantis-press.come3s-conferences.org This method can be carried out under various conditions, from mild to hydrothermal.
Iron-based catalysts, such as iron(II) oxalate (B1200264), have shown potential for glycerol oxidation under mild conditions. e3s-conferences.org In one study, using an iron(II) oxalate catalyst in water at 50°C and a pH of 5, a glycerol conversion of 83.18% was achieved, with a formic acid yield of 47.77% and selectivity of 57.43%. e3s-conferences.org The reaction time for this process was 240 minutes. e3s-conferences.org It has been noted that water is a more suitable reaction medium than acetone/water mixtures for this particular catalytic system. e3s-conferences.org
Palladium complexes have also been utilized in hydrogen peroxide-mediated oxidation. A tridentate NHC-amidate-alkoxide Pd(II) complex was developed to catalyze the oxidative C-C bond cleavage of glycerol, leading exclusively to formic acid and carbon dioxide. nih.gov The reaction proceeds through proposed dual cleavage pathways. nih.gov
Hydrothermal Oxidation Processes
Hydrothermal oxidation represents another pathway for formic acid production from glycerol, typically involving high temperatures and pressures. atlantis-press.com In this process, hydrogen peroxide is often used as the oxidant in excess. atlantis-press.com A simulation of this process indicated that at 250°C and 170 bar, with a glycerol to hydrogen peroxide mole ratio of 1:15, a 99% conversion of glycerol could be achieved. atlantis-press.com The primary products are formic acid and oxalic acid. atlantis-press.comresearchgate.net The presence of oxalic acid can act as a retardant, preventing the further oxidation of formic acid. atlantis-press.comresearchgate.net One study reported a 31.0% yield of formic acid from glycerol at 250°C using hydrogen peroxide as the oxidant. researchgate.net Another patent describes a process using air, oxygen, or hydrogen peroxide as the oxidant at temperatures between 200°C and 450°C. google.com
Electrocatalytic Conversion Systems
Electrocatalytic oxidation offers an alternative route for converting glycerol to formic acid. atlantis-press.comacs.orgacs.org This method can potentially operate at lower temperatures and pressures compared to thermocatalytic processes. acs.org A variety of earth-abundant, cobalt-based spinel oxide nanostructures (MCo2O4, where M = Mn, Fe, Co, Ni, Cu, and Zn) have been investigated as electrocatalysts. acs.orgacs.orgresearchgate.net Among these, CuCo2O4 demonstrated the highest intrinsic catalytic activity for glycerol oxidation in an alkaline solution (pH = 13), selectively producing formic acid. acs.orgacs.orgresearchgate.net
Advanced Catalytic Systems for Formic Acid Generation
The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of formic acid production from glycerol. Noble metal-based catalysts have been a significant focus of this research.
Noble Metal-Based Catalysts (e.g., Palladium, Gold)
Noble metals like palladium (Pd) and gold (Au) are effective catalysts for the oxidation of glycerol. nih.govnih.govacs.org Palladium catalysts, particularly water-stable Pd(II) complexes, have been shown to facilitate the direct conversion of glycerol into formic acid and CO2 through oxidative carbon-carbon bond cleavage. nih.govnih.gov
Gold-based catalysts are also highly effective, especially when supported on various materials. acs.orgmdpi.commdpi.comresearchgate.net The activity of supported gold catalysts is influenced by factors such as the size of the gold nanoparticles and the basicity of the support. mdpi.com For instance, a kinetic analysis of glycerol oxidation over a supported gold catalyst revealed that in the absence of a catalyst, the primary reaction is the C-C cleavage to form glycolic and formic acids. mdpi.comresearchgate.net However, the gold catalyst promoted the oxidation of glycerol to glyceric acid and its subsequent conversion to other products. mdpi.comresearchgate.net Bimetallic catalysts, such as those combining gold with other metals, have also been explored to enhance activity and control selectivity. acs.org For example, a Ni0.9Au0.1/C catalyst exhibited a low onset potential for glycerol electrooxidation. acs.org
Table 1: Research Findings on Formic Acid Production from Propane-1,2,3-triol
| Catalytic System | Oxidant | Key Findings | Reference |
|---|---|---|---|
| Vanadium-substituted phosphomolybdic acids | Molecular Oxygen | Effective for high-concentration glycerol solutions; produced 3.64g of formic acid from 10g of 50/50 glycerol/water solution. | rsc.org |
| Iron(II) oxalate | Hydrogen Peroxide | 83.18% glycerol conversion, 47.77% formic acid yield, 57.43% selectivity at 50°C and pH 5. | e3s-conferences.org |
| Tridentate NHC-amidate-alkoxide Pd(II) complex | Hydrogen Peroxide | Exclusive production of formic acid and CO2 via oxidative C-C bond cleavage. | nih.gov |
| Hydrothermal (no catalyst specified) | Hydrogen Peroxide | Simulated 99% glycerol conversion at 250°C and 170 bar; produces formic and oxalic acid. | atlantis-press.com |
| CuCo2O4 spinel oxide | Electrocatalytic | 79.7% glycerol conversion and 80.6% formic acid selectivity at 1.30 V vs RHE. | acs.orgresearchgate.net |
| Cu1Ni1@ACF | Electrocatalytic | 97.4% selectivity for formic acid. | researchgate.net |
| Supported Gold (Au) | Molecular Oxygen | Promotes oxidation to glyceric acid; C-C cleavage to formic acid is the main non-catalyzed reaction. | mdpi.comresearchgate.net |
Synthesis and Characterization of Propane 1,2,3 Triol Formates
Esterification Reactions with Formic Acid
Esterification is the primary route for synthesizing glycerol (B35011) formates, involving a direct reaction between propane-1,2,3-triol (B13761041) and formic acid. This reaction is reversible and typically requires a catalyst to proceed at a reasonable rate.
The reaction between propane-1,2,3-triol and formic acid proceeds in a stepwise manner, yielding a mixture of mono-, di-, and triformate esters. Propane-1,2,3-triol has three hydroxyl (-OH) groups that can be esterified. The initial reaction forms a monoglyceride (glycerol monoformate), which can then react further to form a diglyceride (glycerol diformate), and finally a triglyceride (glycerol triformate, also known as triformin). wikipedia.orgnih.gov Each step in this sequence produces one molecule of water. nih.gov
The complete esterification leads to the formation of propane-1,2,3-triyl triformate, or triformin, a triester with the chemical formula C₆H₈O₆. wikipedia.org However, achieving high yields of the fully substituted triformate through direct esterification with formic acid can be challenging. The reaction conditions required can sometimes favor side reactions, such as dehydration of the glycerol backbone to form allyl compounds. nih.govreddit.com
Table 1: Products of Propane-1,2,3-triol Esterification with Formic Acid
| Compound Name | Systematic Name | Structure |
|---|---|---|
| Glycerol Monoformate | (2,3-dihydroxypropyl) formate (B1220265) | C(C(CO)O)O |
| Glycerol Diformate | (2-formyloxy-3-hydroxypropyl) formate | C(C(COC=O)O)OC=O |
The distribution of mono-, di-, and tri-formate esters in the final product is highly dependent on the reaction stoichiometry and conditions such as temperature and catalyst concentration. scirp.orgnih.gov By controlling these parameters, the reaction can be directed to favor a specific ester.
While specific kinetic data for the formic acid-glycerol system is not widely published, the principles are analogous to the well-studied esterification of glycerol with acetic acid. nih.govnih.gov
Molar Ratio: The molar ratio of formic acid to propane-1,2,3-triol is a critical factor. A low ratio (excess glycerol) will favor the formation of monoformates. Conversely, a large excess of formic acid is required to shift the equilibrium towards the production of diformates and, ultimately, triformin. nih.gov For instance, in the acetylation of glycerol, increasing the acetic acid to glycerol molar ratio from 1:4 to 1:13 significantly increases the yield of the tri-ester (triacetin). nih.gov
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for glycerol esterification, excessively high temperatures can lead to undesirable side reactions, including the formation of acrolein through dehydration. google.com
Table 2: Effect of Molar Ratio on Product Yield in Glycerol Esterification (Acetic Acid Analogy)
| Molar Ratio (Acetic Acid:Glycerol) | Catalyst | Temperature (°C) | Triacetin Yield (%) | Diacetin Yield (%) | Monoacetin Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4:1 | Sn₁-DTP/K-10 | 110 | 16.6 | 55.1 | 28.3 | nih.gov |
| 6:1 | Sn₁-DTP/K-10 | 110 | 19.8 | 60.3 | 19.9 | nih.gov |
| 10:1 | Sn₁-DTP/K-10 | 110 | 25.5 | 65.2 | 9.3 | nih.gov |
| 13:1 | Sn₁-DTP/K-10 | 110 | 25.5 | 64.8 | 9.7 | nih.gov |
This table presents data for the esterification of glycerol with acetic acid to illustrate the principle of stoichiometric influence. A similar trend is expected for formic acid.
Propane-1,2,3-triol is a prochiral molecule with two primary hydroxyl groups (at positions C1 and C3, also known as α-positions) and one secondary hydroxyl group (at position C2, the β-position). These hydroxyl groups exhibit different reactivities, leading to the formation of different isomers.
Generally, the primary hydroxyl groups are more sterically accessible and therefore more reactive than the secondary hydroxyl group. nih.gov Consequently, the initial esterification of glycerol is expected to predominantly form the α-monoformate (1-formylglycerol). Under standard esterification conditions, monoglycerides (B3428702) tend to favor the 1-monoglyceride form over the 2-monoglyceride form. nih.gov The reaction of glycerol with trimethyl orthoformate, a derivative of formic acid, also shows a strong preference for reaction at the 1 and 2 positions, leading to the exclusive formation of five-membered ring (1,3-dioxolane) isomers rather than six-membered ring (1,3-dioxane) isomers. mdpi.comresearchgate.net This further supports the higher reactivity of the primary and adjacent secondary hydroxyl groups.
The formation of diformates can result in two possible isomers: 1,2-diformylglycerol and 1,3-diformylglycerol. The final product, triformin, is a single compound as all three hydroxyl groups are esterified.
Transesterification Using Formic Acid Derivatives (e.g., Trimethyl Orthoformate)
An alternative to direct esterification is the transesterification of propane-1,2,3-triol with derivatives of formic acid, such as orthoformates. The reaction of glycerol with trimethyl orthoformate (HC(OCH₃)₃) has been studied as a method for glycerol valorization. mdpi.comresearchgate.net
This reaction proceeds through the formation of intermediate cyclic orthoesters. nih.gov Under catalyst-free conditions, an equimolar mixture of glycerol and trimethyl orthoformate leads to an unselective mixture of products. mdpi.com However, the reaction can be driven selectively towards a specific product, 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane, by using a large excess of the orthoformate and higher temperatures. mdpi.com This product is formed from the reaction at the C1 and C2 hydroxyl groups of glycerol. mdpi.comresearchgate.net The use of acid catalysts can significantly accelerate the attainment of this equilibrium. mdpi.com
Table 3: Synthesis of 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane via Transesterification
| Reactants | Molar Ratio (Orthoformate:Glycerol) | Catalyst | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Glycerol, Trimethyl Orthoformate | 10:1 | None | 90 | 24 | 95 | mdpi.com |
| Glycerol, Trimethyl Orthoformate | 10:1 | PPTS (10% w/w) | 90 | 1 | 97 (selectivity) | mdpi.com |
PPTS: Pyridinium p-toluenesulfonate
Catalytic Strategies for Propane-1,2,3-triol Formate Synthesis
Due to the slow kinetics of esterification, catalysts are essential for the efficient synthesis of propane-1,2,3-triol formates.
Acid catalysis is the most common strategy for promoting the esterification of glycerol. nih.gov The reaction can be catalyzed by both Brønsted and Lewis acids.
The general mechanism for Brønsted acid-catalyzed esterification involves the protonation of the carbonyl oxygen of formic acid by the acid catalyst. nih.gov This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of propane-1,2,3-triol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, regenerating the acid catalyst and forming the ester. nih.gov
A variety of acid catalysts have been explored for glycerol esterification, primarily with acetic acid. These include homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids. nih.govnih.govmdpi.com For the transesterification reaction with trimethyl orthoformate, Brønsted acidic ionic liquids have proven to be particularly effective catalysts, accelerating the reaction and allowing for milder conditions. mdpi.comresearchgate.net
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Systematic Name / Synonym |
|---|---|
| Propane-1,2,3-triol | Glycerol, Glycerin |
| Formic Acid | Methanoic acid |
| Glycerol Monoformate | (2,3-dihydroxypropyl) formate |
| Glycerol Diformate | (2-formyloxy-3-hydroxypropyl) formate |
| Glycerol Triformate | Triformin, propane-1,2,3-triyl triformate |
| Water | Water |
| Acetic Acid | Ethanoic acid |
| Glycerol Triacetate | Triacetin |
| Acrolein | Prop-2-enal |
| Trimethyl Orthoformate | HC(OCH₃)₃ |
| 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane | - |
| Sulfuric Acid | H₂SO₄ |
Mechanistic Insights into Formic Acid and Propane 1,2,3 Triol Formate Formation
Reaction Mechanisms of Propane-1,2,3-triol (B13761041) Oxidation to Formic Acid
The oxidation of propane-1,2,3-triol to formic acid is a multifaceted process that can proceed through various interconnected pathways, often dictated by the catalyst, oxidant, and reaction conditions employed. Key mechanistic steps include carbon-carbon bond cleavage, dehydrogenation, and dehydration, with the involvement of radical species and the formation of several intermediate products.
Carbon-Carbon Bond Cleavage Mechanisms
The cleavage of the carbon-carbon (C-C) bonds in the propane-1,2,3-triol molecule is a critical step in its conversion to C1 products like formic acid. acs.org This process is often the dominant pathway during electrochemical glycerol (B35011) oxidation, leading to formic acid as the major product. acs.org
Several mechanisms have been proposed for C-C bond cleavage. One pathway involves the formation of a geminal diol, which weakens the adjacent C-C bond, facilitating its cleavage. researchgate.net This is particularly prevalent under certain electro-oxidation conditions. Another proposed mechanism, particularly with palladium catalysts, involves the initial oxidation of propane-1,2,3-triol to an aldehyde intermediate. nih.gov This aldehyde can then undergo rapid C-C bond cleavage to release a molecule of formic acid and a shorter aldehyde. nih.gov This process can continue, ultimately leading to the potential formation of three equivalents of formic acid from one molecule of propane-1,2,3-triol. nih.gov
The choice of catalyst significantly influences the C-C cleavage pathway. For instance, on Ag (111) surfaces, the preference for oxygen atom adsorption facilitates the breaking of C-C bonds, leading to smaller products like glycolaldehyde (B1209225) and formic acid. mdpi.com In contrast, catalysts like Pt (111) are more selective towards producing C3 products. mdpi.com
Two primary degradation pathways for propane-1,2,3-triol to formic acid have been identified through isotopic labeling studies:
Pathway 1: Direct cleavage to form three molecules of formic acid. nih.govnih.gov
Pathway 2: A pathway involving a glycolic acid intermediate, which yields two molecules of formic acid and one molecule of carbon dioxide. nih.govnih.gov
Dehydrogenation and Dehydration Pathways
Dehydrogenation and dehydration are fundamental steps in the initial transformation of propane-1,2,3-triol. Oxidative dehydrogenation of the primary or secondary hydroxyl groups of propane-1,2,3-triol leads to the formation of key intermediates such as glyceraldehyde and dihydroxyacetone. acs.orgnih.gov This initial activation of the C-H bond is often the rate-limiting step and can be significantly promoted by the presence of a base. acs.org
Following dehydrogenation, dehydration reactions can occur. For instance, glyceraldehyde or dihydroxyacetone can dehydrate to form pyruvaldehyde. nih.gov The reaction pathway can be influenced by the catalyst and reaction conditions. For example, under acidic conditions, acetol is a key intermediate formed via the direct dehydration of propane-1,2,3-triol. nih.gov
Computational studies have suggested that the most feasible reaction pathway can be the direct 1,2-dehydration of propane-1,2,3-triol. redalyc.orgdoaj.org Alternatively, dehydrogenation can lead to glyceraldehyde, which subsequently dehydrates. redalyc.orgdoaj.org
Role of Oxidants and Radical Species (e.g., Hydroxyl Radicals) in Reaction Intermediates
Oxidants and radical species, particularly hydroxyl radicals (•OH), play a pivotal role in the oxidation of propane-1,2,3-triol. Photocatalysis, for instance, utilizes photogenerated radicals to drive the reaction. nih.govresearchgate.net However, the high reactivity of hydroxyl radicals can lead to the over-oxidation of formic acid to carbon dioxide, thus reducing selectivity. nih.govresearchgate.net
Controlling the formation and reactivity of these radical species is key to achieving high formic acid yields. One approach involves controlling oxygen and water content to favor the formation of superoxide (B77818) radicals and photogenerated holes, which can selectively oxidize propane-1,2,3-triol to formic acid while minimizing over-oxidation. nih.govresearchgate.net
The interaction between the catalyst surface and radical species is also crucial. For example, the structure of BiVO4 can enhance the formation and stabilization of radicals, favoring specific reaction pathways. mdpi.com Similarly, defective MnO2 catalysts with unsaturated Mnδ+ sites can activate molecular oxygen and facilitate the activation of C-H and C-C bonds in propane-1,2,3-triol. mdpi.com A proposed reaction pathway involves the OH radical-driven dehydrogenation and dehydration of propane-1,2,3-triol. researchgate.net
Identification and Pathways of Intermediate Products
The oxidation of propane-1,2,3-triol proceeds through a variety of intermediate products, the identification of which provides crucial insights into the reaction mechanism. researchgate.netresearchgate.net Common intermediates identified in both liquid and gas phase reactions include:
C3 Intermediates:
Glyceraldehyde researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Dihydroxyacetone researchgate.netresearchgate.netresearchgate.net
Glyceric acid researchgate.netresearchgate.netresearchgate.net
C2 Intermediates:
Glycolic acid researchgate.netnih.govresearchgate.netresearchgate.net
Glycolaldehyde nih.govresearchgate.net
Oxalic acid researchgate.net
Other Intermediates:
Pyruvic acid researchgate.netresearchgate.net
Hydroxyacetone (Acetol) researchgate.netresearchgate.net
Methylglyoxal researchgate.netresearchgate.net
The reaction pathways involving these intermediates are complex and interconnected. For instance, one major pathway proceeds through the formation of glyceraldehyde, which can then be further oxidized. nih.gov Another significant pathway involves the formation of glycolic acid, which is subsequently cleaved to produce formic acid and carbon dioxide. nih.gov Studies have shown that glycolic acid can be degraded to formic acid. nih.gov The reaction of propane-1,2,3-triol with oxalic acid at 110°C is a known method for producing formic acid. sarthaks.com
Mechanistic Aspects of Esterification and Acyl Migration in Propane-1,2,3-triol Formates
The formation of propane-1,2,3-triol formates occurs through the esterification of propane-1,2,3-triol with formic acid. This process is influenced by equilibrium dynamics and the potential for acyl migration within the resulting formate (B1220265) esters.
Equilibrium Dynamics and Kinetic Control in Esterification
The esterification of propane-1,2,3-triol with formic acid is a reversible reaction, and its progression is governed by both kinetic and thermodynamic factors. reddit.com The reaction proceeds stepwise, with the hydroxyl groups of propane-1,2,3-triol reacting with formic acid to form mono-, di-, and triformates, with the release of water. reddit.com
Kinetic studies on the esterification of propane-1,2,3-triol with other carboxylic acids, such as acetic acid, have shown that temperature has a significant effect on both the reaction rate and the product distribution. nih.gov Increasing the temperature generally increases the conversion of propane-1,2,3-triol and the yield of the tri-ester. nih.gov The activation energy for the esterification reaction can vary depending on the catalyst and reaction conditions. nih.govscirp.orgsrce.hr
The esterification process can be autocatalyzed at high temperatures, where it is proposed that propane-1,2,3-triol itself can produce hydrogen ions that catalyze the reaction. scirp.org The ratio of reactants also plays a crucial role in determining the final product distribution. scirp.org
Acyl Migration:
Catalytic Roles in Acyl Group Migration
The formation of propane-1,2,3-triol formate, also known as glycerol formate, through the esterification of propane-1,2,3-triol (glycerol) with formic acid is a process influenced by the phenomenon of acyl group migration. This intramolecular rearrangement, where the formyl group shifts between the primary (sn-1 and sn-3) and secondary (sn-2) hydroxyl positions on the glycerol backbone, is significantly affected by the presence of catalysts. Both acid and base catalysts play a crucial role in facilitating this migration, thereby influencing the isomeric composition of the resulting mono-, di-, and triformylglycerols.
Acyl migration is a spontaneous, thermodynamically driven process that proceeds towards a stable equilibrium mixture of isomers. researchgate.netnih.gov The mechanism, whether acid or base-catalyzed, generally involves the formation of a cyclic orthoester intermediate. In an acidic medium, the reaction is initiated by the protonation of a hydroxyl group, which enhances its leaving group ability and facilitates the nucleophilic attack by an adjacent hydroxyl group.
Research into the acyl migration of monoglycerides (B3428702) in an acidic environment has shown that an equilibrium is established between the α- (or 1/3-) and β- (or 2-) isomers. researchgate.net For a variety of monoglycerides, the equilibrium mixture in ethanolic hydrogen chloride at 25°C consistently contains approximately 88% of the α-isomer and 12% of the β-isomer. researchgate.net This indicates a thermodynamic preference for the acyl group to be located at the primary hydroxyl position. The rate at which this equilibrium is reached is directly proportional to the concentration of the acid catalyst. researchgate.net The nature of the acyl group itself also has a significant impact on the rate of migration, although not on the final equilibrium position. researchgate.net
While specific kinetic data for the acyl migration of propane-1,2,3-triol formate is not extensively detailed in the reviewed literature, the principles observed for other monoglycerides are expected to be analogous. The catalytic role is to lower the activation energy for the formation of the cyclic intermediate, thus accelerating the isomerization process.
In the context of enzymatic catalysis, such as with lipases, acyl migration is also a significant factor. While some lipases exhibit high regioselectivity for the primary hydroxyl groups of glycerol, the subsequent migration of the acyl group can alter the product distribution. researchgate.net This is particularly relevant in reactions aiming for specific isomers.
The table below summarizes the equilibrium composition for monoglycerides in an acidic medium, which serves as a model for the expected behavior of propane-1,2,3-triol formate.
| Isomer | Equilibrium Composition (%) |
| α-Monoglyceride (1/3-isomer) | ~88 |
| β-Monoglyceride (2-isomer) | ~12 |
| Data derived from studies on various monoglycerides in ethanolic hydrogen chloride at 25°C. researchgate.net |
It is important to note that while the focus here is on the migration of the formyl group in propane-1,2,3-triol formate, much of the related research has centered on the catalytic conversion of glycerol directly to formic acid. nih.gove3s-conferences.orgmdpi.com These studies often employ metal-based catalysts and focus on oxidative pathways for C-C bond cleavage, which is a different transformation from the esterification and subsequent acyl migration. mdpi.comresearchgate.net However, the acidic or basic nature of the catalysts and supports used in these systems can also influence any concurrent or subsequent acyl migration in partially esterified glycerol molecules.
Process Intensification and Optimization for Industrial Feasibility
Parametric Studies for Reaction Efficiency
Parametric studies are fundamental to understanding the kinetics and thermodynamics of the conversion of propane-1,2,3-triol (B13761041) to formic acid. By systematically varying key parameters, optimal conditions for maximizing conversion and selectivity can be identified.
Temperature and pressure are pivotal parameters that significantly influence reaction rates, product distribution, and catalyst stability.
Research into the hydrothermal oxidation of glycerol (B35011) demonstrates that specific temperature and pressure conditions are necessary to achieve high conversion rates. For instance, one process simulation for converting glycerol to formic acid specified a reaction temperature of 25°C and a high pressure of 170 atm to achieve a 99% conversion. atlantis-press.com
In related studies on formic acid decomposition, a key reverse reaction, temperature plays a crucial role. The conversion of formic acid increases with reaction temperature in the range of 30-60°C. mdpi.com For example, using a 2%Pd₆Zn₄ catalyst, the conversion of formic acid was observed to rise as the temperature increased. mdpi.com Conversely, studies on the high-pressure chemistry of formic acid reveal that at pressures up to 6.5 GPa and temperatures above its melting point, it decomposes primarily into CO₂, H₂O, and CO. researchgate.netosti.gov This indicates that while high pressure may be used in the synthesis step, controlling the temperature is essential to prevent the degradation of the desired formic acid product.
| Reaction Temperature (°C) | Formic Acid Conversion (%) |
| 30 | ~55 |
| 40 | ~75 |
| 50 | ~90 |
| 60 | >95 |
Note: Data derived from studies on formic acid decomposition using a 2%Pd₆Zn₄ catalyst, which informs the stability of the product under thermal load. mdpi.com
The molar ratio between the substrate (propane-1,2,3-triol), an oxidant (like hydrogen peroxide), and the catalyst is a critical factor in maximizing yield and selectivity. An excess of the oxidant is often required to drive the reaction towards completion.
In a simulated process for the hydrothermal oxidation of glycerol, a substrate-to-oxidant (glycerol to hydrogen peroxide) mole ratio of 1:15 was utilized to achieve high conversion. atlantis-press.com This high ratio ensures that the glycerol is the limiting reactant and is fully converted.
The substrate-to-catalyst ratio also dictates the reaction's efficiency. In studies of formic acid decomposition, a formic acid-to-metal molar ratio of 2000:1 was employed. mdpi.com This highlights that a relatively small amount of catalyst can process a large volume of substrate, a key consideration for industrial cost-effectiveness. Optimizing this ratio is a balance between achieving a desirable reaction rate and minimizing the cost associated with the catalyst.
The amount of active catalyst, either as a percentage of its support (loading) or its concentration in the reaction mixture, directly impacts the reaction rate. For heterogeneous catalysts, optimizing the metal loading is essential. A higher loading can increase the number of active sites, but may also lead to particle agglomeration and reduced efficiency.
For catalysts used in formic acid production and decomposition, metal loadings are carefully selected. For example, research on bimetallic catalysts for formic acid reactions targeted a 5 wt.% metal loading on a C₃N₄ support. mdpi.com Similarly, a 2% Pd₆Zn₄ catalyst has been shown to be effective. mdpi.com These concentrations are chosen to provide sufficient catalytic activity without incurring excessive costs from precious metals like Palladium (Pd).
The choice of solvent or reaction medium is crucial as it affects reactant solubility, mass transfer rates, and catalyst stability. For the conversion of glycerol, aqueous systems are commonly employed. A typical process might start with pure glycerol and a 30% aqueous solution of hydrogen peroxide as the oxidant. atlantis-press.com
While water is a common and environmentally benign solvent, its presence can create challenges downstream. Formic acid and water form an azeotrope (at approximately 77.5% formic acid and 22.5% water), making their separation by simple distillation difficult. atlantis-press.com To overcome this, reaction medium engineering techniques such as extractive distillation are employed. One simulation uses SULFOLANE (B150427) as a solvent in the extractive distillation column to purify the formic acid to 92%. atlantis-press.com The selection of green solvents and the design of efficient separation processes are active areas of research to improve the sustainability of formic acid production. kuleuven.be
In continuous reactor systems for producing formic acid from biomass-derived compounds, the influence of residence time is pronounced. Studies using a continuous flow reactor to convert glucose (a related polyol) showed that product yields change significantly with time. For instance, in the presence of NaHCO₃, the yield of formic acid reached a maximum of 17% after a residence time of just 5 seconds. uva.es This demonstrates that for certain catalytic systems, very short reaction times can be optimal, allowing for high throughput and smaller reactor designs.
Table 2: Product Yield vs. Residence Time in a Continuous Reactor This table shows the yield of various products from the hydrothermal treatment of a biomass derivative in a continuous reactor, highlighting the importance of optimizing residence time.
| Residence Time | Formic Acid Yield (%) | Acetic Acid Yield (%) | Lactic Acid Yield (%) |
| 1 s | ~12 | ~6 | 8 |
| 5 s | 17 | 10 | ~7 |
| 10 s | ~16 | ~9 | ~6 |
Note: Data derived from the hydrothermal treatment of glycolaldehyde (B1209225) with NaHCO₃. uva.es
Reactor Design and Process Simulation Methodologies
The transition from laboratory-scale findings to industrial production relies heavily on robust reactor design and accurate process simulation. The choice of reactor can significantly impact mass and heat transfer, reaction efficiency, and scalability.
Various reactor types have been modeled and tested for formic acid synthesis and related processes. These include:
Batch Reactors: Often used for initial kinetic studies and smaller-scale production. Investigations into formic acid decomposition have utilized batch reactors to determine the effects of temperature and concentration. mdpi.com
Continuous Flow Tubular Reactors: Ideal for large-scale industrial production, offering excellent heat and mass transfer characteristics. A continuous reactor capable of processing up to 1.2 L/h of solution has been developed for the hydrothermal reduction of CO₂ to formic acid, demonstrating the feasibility of continuous operation. uva.es
Packed-Bed Reactors (PBRs): Commonly used for heterogeneous catalysis, where the catalyst is packed into a column or tube. Modeling of CO₂ hydrogenation to formic acid has compared the performance of packed bed reactors with other designs. tue.nl
Rotor-Stator Spinning Disk Reactors: An example of process intensification, these reactors offer enhanced mass transfer rates, potentially leading to higher efficiency in a smaller volume. tue.nl
Process simulation software is an indispensable tool for designing, optimizing, and scaling up these reactor systems. Simulators like Aspen Plus and Aspen Hysys are widely used to model the complex thermodynamics and kinetics of the glycerol-to-formic acid process.
Table 3: Comparison of Process Simulation Methodologies
| Software | Reactor Modeled | Key Findings/Purpose | Reference |
| Aspen Hysys | Conversion Reactor & Distillation Columns | Simulated the full process of glycerol oxidation to produce 113 kg/h of 92% formic acid from 100 kg/h of glycerol. atlantis-press.com | atlantis-press.com |
| Aspen Plus | Batch Reactor | Developed a model to predict formic acid decomposition, showing excellent validation with experimental data. mdpi.com | mdpi.com |
| Aspen Plus | Packed Bed & Spinning Disk Reactors | Compared four different reactor types for a 200 kton/year formic acid production target to determine practical feasibility. tue.nl | tue.nl |
These simulations allow for the evaluation of different reactor configurations and operating conditions without the need for extensive and costly pilot-plant experiments, thereby accelerating the path to industrial feasibility. tue.nl
Application of Process Simulation Software (e.g., Aspen Hysys)
Process simulation software is a critical tool for the process intensification and optimization of the production of formic acid from propane-1,2,3-triol (glycerol). Software such as Aspen Hysys enables the design and analysis of complex chemical processes, allowing for the evaluation of different operating conditions and configurations to enhance industrial feasibility.
In the context of producing formic acid from glycerol via hydrothermal oxidation, Aspen Hysys has been utilized to model the entire process, from the initial reaction to the final purification stages. atlantis-press.com A typical simulation involves defining the feedstock, reaction kinetics, and separation units to predict product purity and yield. For instance, a process simulation might start with a feed of pure glycerol and 30% hydrogen peroxide. atlantis-press.com The core of the simulation is often a conversion reactor model set to specific operating conditions, such as a high temperature (e.g., 250°C) and pressure (e.g., 170 atm) to achieve a high conversion rate of glycerol, potentially up to 99%. atlantis-press.com
Table 1: Aspen Hysys Simulation Parameters for Glycerol to Formic Acid Conversion
| Parameter | Value | Source |
|---|---|---|
| Software | Aspen Hysys | atlantis-press.com |
| Feedstock | Pure Glycerol, Hydrogen Peroxide (30%) | atlantis-press.com |
| Glycerol:H₂O₂ Mole Ratio | 1:15 | atlantis-press.com |
| Reactor Type | Conversion Reactor | atlantis-press.com |
| Reaction Temperature | 250°C | atlantis-press.com |
| Reaction Pressure | 170 atm | atlantis-press.com |
| Glycerol Conversion | 99% | atlantis-press.com |
| Simulated Feed Rate | 100 kg/h Glycerol | atlantis-press.com |
| Simulated Product Output | ~113 kg/h Formic Acid | atlantis-press.com |
Product Separation and Purification Strategies
Azeotropic Distillation and Extractive Distillation Methods
Standard distillation is often insufficient for separating formic acid and water due to the presence of a maximum boiling azeotrope (at approximately 77.6 wt% formic acid and 22.4 wt% water). atlantis-press.com To overcome this limitation, advanced distillation techniques like extractive distillation are employed.
Extractive distillation involves introducing a third component, known as an entrainer or solvent, which alters the relative volatilities of the original components, thereby breaking the azeotrope and facilitating separation. In the purification of formic acid produced from glycerol, sulfolane has been identified as an effective entrainer. atlantis-press.com Process simulations in Aspen Hysys have incorporated an extractive distillation column using sulfolane to achieve high-purity formic acid. atlantis-press.com This method is a key step in the purification process following an initial distillation to remove the bulk of the water. atlantis-press.com
Membrane Separation Technologies
Membrane separation technologies, particularly nanofiltration, present a promising alternative for separating components in fermentation broths or reaction mixtures containing glycerol and organic acids like formic acid. Nanofiltration operates on the principle of size exclusion and charge effects, allowing for the separation of molecules with different sizes and charges.
Research has demonstrated the use of polyamide nanofiltration membranes for the separation of formic acid. The effectiveness of the separation, measured by the retention of the acid, can be influenced by factors such as the pH of the solution. For instance, the retention of organic acids can vary significantly with pH. In one study, the separation of various carboxylic acids was investigated, showing that membrane performance is dependent on the specific acid and operating conditions. After separation experiments, membranes are typically cleaned with solutions like sodium hydroxide (B78521) and phosphoric acid to restore their permeability for subsequent use.
Table 2: Research Findings on Separation of Formic Acid/Glycerol Mixtures
| Separation Method | Key Findings | Reference |
|---|---|---|
| Extractive Distillation | Required to break the formic acid-water azeotrope. Sulfolane is an effective entrainer. Simulation shows potential for 92% formic acid purity. | atlantis-press.com |
| Nanofiltration | Polyamide membranes can be used to separate formic acid. Separation efficiency is influenced by the pH of the solution. | |
Advanced Analytical Techniques for Reaction Monitoring and Product Quantification
Chromatographic Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for separating the complex mixture of reactants, intermediates, and products in the glycerol (B35011) formylation reaction.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the volatile components of the reaction mixture. For GC analysis, non-volatile compounds like glycerol and its esters typically require a derivatization step to increase their volatility. mdpi.comnih.gov A common method involves silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This allows for the separation and quantification of glycerol, mono-, di-, and triformates. The choice of the internal standard is crucial for accurate quantification, with non-isotope internal standards like 1,2,3-butanetriol (B1208628) being a reliable option. nih.gov GC-MS provides not only quantitative data from the chromatogram but also structural information from the mass spectra of the separated components. rasayanjournal.co.innih.gov
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing water-soluble and thermally sensitive compounds like glycerol and its esters without the need for derivatization. thermofisher.comkyushu-u.ac.jpnih.gov The separation of glycerol, formic acid, and various glycerol oxidation or esterification products can be challenging due to their similar chemical properties. nih.govresearchgate.net Specific columns, such as those designed for organic acids or sugars, are often employed. researchgate.net A common mobile phase for separating these compounds is a dilute acid solution, like phosphoric acid or formic acid in water, run under isocratic conditions. scielo.brnih.gov Detection methods vary; Refractive Index (RI) detectors are often used for quantifying glycerol and its esters, while UV detectors can be used for compounds with chromophores or after a derivatization step. scielo.brsielc.com More advanced detectors like Charged Aerosol Detectors (CAD) or mass spectrometers (LC-MS) offer higher sensitivity and specificity. thermofisher.comdshs-koeln.de A significant challenge is the co-elution of some products, such as glyceraldehyde and formic acid, which can be addressed by using different detection wavelengths or indirect calculation methods. nih.gov
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary/mobile phases. |
| Typical Column | Capillary columns (e.g., Ultra column). nih.gov | C18, Amino, or specialized organic acid columns. scielo.brdshs-koeln.desemanticscholar.org |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID). mdpi.comnih.gov | Refractive Index (RI), UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detector (CAD). thermofisher.comnih.govscielo.br |
| Sample Prep | Derivatization (e.g., silylation) is often required for non-volatile analytes. mdpi.comnih.gov | Often minimal ("dilute-and-shoot"); filtration may be needed. nih.govdshs-koeln.de |
| Analytes | Glycerol, glycerol formates (after derivatization). mdpi.comnih.gov | Formic acid, glycerol, glyceraldehyde, dihydroxyacetone, glycerol formates. nih.govscielo.br |
| Key Findings | GC-MS allows for the simultaneous quantification and structural identification of reaction components. mdpi.comrasayanjournal.co.in An improved GC-MS method using a non-isotope internal standard provides reliable monitoring of glycerol levels in various biological samples. nih.gov | HPLC is effective for quantifying a wide range of water-soluble glycerol oxidation products simultaneously. nih.gov The method can be optimized by adjusting mobile phase pH and detector wavelength to resolve overlapping signals. nih.govscielo.br |
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods provide detailed structural information and quantitative analysis of the reaction mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton (¹H) NMR, is a powerful non-destructive technique for identifying and quantifying products in the reaction mixture directly from the crude sample. acs.org The method allows for the simultaneous detection of glycerol, formic acid, and various ester products. acs.orgresearchgate.net Quantification is achieved by integrating the area of specific NMR signals and comparing them to an internal standard of known concentration. researchgate.net For instance, in the ¹H NMR spectrum, the signal for the formic acid proton appears at a distinct chemical shift (around 8.1-8.4 ppm), allowing for its clear identification and quantification. nih.govmdpi.com The protons on the glycerol backbone appear at different chemical shifts depending on whether the hydroxyl groups are free or esterified, enabling the differentiation of mono-, di-, and triformates. nih.govnih.gov Carbon-13 (¹³C) NMR can also be used, especially in isotopic labeling studies, to elucidate reaction pathways, for example, by tracking the fate of labeled carbons from glycerol to formic acid. nih.gov
Mass Spectrometry (MS) , typically coupled with a chromatographic separation method (GC-MS or LC-MS), is essential for the definitive identification of reaction products. researchgate.net Electron Ionization (EI) is a common ionization technique in GC-MS that produces characteristic fragmentation patterns, which act as a "fingerprint" for each compound, allowing for the identification of glycerol and its derivatives. rasayanjournal.co.innist.gov In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used, which typically keep the molecule intact (observing the molecular ion), providing accurate molecular weight information. acs.org This is crucial for confirming the identity of the different glycerol formate (B1220265) esters and other potential byproducts. acs.org
| Technique | Information Provided | Key Research Findings |
| ¹H NMR | Quantitative analysis of reactants and products, structural information from chemical shifts and coupling constants. | Provides a comprehensive framework for identifying and quantifying glycerol oxidation products, including formic acid, with errors less than 8%. acs.org Can be used to monitor the reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals. researchgate.net |
| ¹³C NMR | Structural elucidation, pathway analysis using isotopic labeling. | Confirmed the degradation pathways of glycerol to formic acid and glycolic acid through the analysis of ¹³C-labeled glycerol experiments. nih.gov |
| GC-MS | Separation, identification via fragmentation patterns, and quantification. | Enables the identification of glycerol and its derivatives in complex mixtures. nih.govrasayanjournal.co.in Derivatization allows for the analysis of otherwise non-volatile compounds. nih.gov |
| LC-MS | Separation, identification via molecular weight, and quantification of non-volatile/thermally labile compounds. | A "dilute-and-shoot" LC-MS/MS approach offers a rapid and sensitive screening method for glycerol. dshs-koeln.de ESI-MS is used to confirm the chemical structures of synthesized esters. acs.org |
Titrimetric and Other Chemical Analysis Approaches
While chromatographic and spectroscopic methods are dominant, classical chemical analysis techniques still find application, particularly for quantifying total reactant consumption or product formation.
Titrimetric methods are a cost-effective way to determine the concentration of acidic or basic components or to quantify specific reactants like glycerol. scielo.brscielo.br The consumption of formic acid during the esterification reaction can be monitored by a simple acid-base titration with a standardized sodium hydroxide (B78521) solution. mt.com To determine the concentration of remaining glycerol, a common approach is the Malaprade reaction, where glycerol is oxidized by sodium periodate (B1199274) (NaIO₄) in an acidic medium. antpedia.com This reaction stoichiometrically produces formic acid, which can then be titrated with a standard base. mt.comrsc.org By measuring the amount of formic acid produced from the unreacted glycerol, one can calculate the extent of the primary reaction. Care must be taken to account for any initial formic acid remaining in the mixture. These methods are robust but may lack the specificity to distinguish between different products. scielo.br
Another approach involves a colorimetric screening method. This technique also relies on the periodate oxidation of polyhydric alcohols like glycerol to form formaldehyde (B43269). The formaldehyde can then be detected by adding a fuchsin solution, which produces a colored complex, allowing for a semi-quantitative estimation of the glycerol concentration. nih.gov
| Method | Principle | Application in Reaction Monitoring | Limitations |
| Acid-Base Titration | Neutralization of an acid with a standard base to an endpoint, often indicated by a pH meter or color indicator. mt.com | Monitoring the decrease in formic acid concentration as the esterification reaction proceeds. | Non-specific; titrates all acidic species present. Does not provide information on specific product formation. |
| Periodate Oxidation Titration | Glycerol is oxidized by sodium periodate to yield formic acid and formaldehyde. The resulting formic acid is titrated. antpedia.comrsc.org | Quantifying the amount of unreacted glycerol at various time points to determine reaction conversion. antpedia.com | Requires correction for initial formic acid. Does not differentiate between different glycerol esters formed. scielo.br |
| Colorimetric Analysis | Chemical reaction produces a colored product whose intensity, measured with a spectrophotometer, is proportional to the concentration of the analyte. nih.gov | Rapid, semi-quantitative screening for the presence and approximate concentration of unreacted glycerol. | Generally less precise and accurate than chromatographic or titrimetric methods. nih.gov |
Advanced Applications and Sustainable Prospects
Formic Acid as a Key Intermediate in Chemical Manufacturing and Synthetic Processes
Formic acid (HCOOH), the simplest carboxylic acid, is a pivotal intermediate in chemical synthesis. wikipedia.orgchemicalbook.comchemeurope.com Its utility spans various industries, including agriculture, leather tanning, textiles, rubber, and pharmaceuticals. e3s-conferences.orgmdpi.com Traditionally, a significant portion of formic acid was generated as a byproduct of acetic acid manufacturing. wikipedia.orgshanghaichemex.com However, dedicated production routes now dominate, such as the carbonylation of methanol (B129727) to methyl formate (B1220265), followed by hydrolysis. wikipedia.orgshanghaichemex.comslchemtech.commdpi.com This two-stage process is the leading industrial method, accounting for a majority of global production capacity. mdpi.comslchemtech.com
In organic synthesis, formic acid serves multiple functions. It is a source of a formyl group for reactions like the formylation of methylaniline to N-methylformanilide. chemicalbook.comchemeurope.com Furthermore, it acts as a source of hydride ions in reactions such as the Eschweiler-Clarke and Leuckart-Wallach reactions. chemicalbook.comchemeurope.com Its ability to participate in addition reactions with alkenes to form formate esters is a unique property among carboxylic acids. wikipedia.orgchemeurope.comnewworldencyclopedia.org In the presence of strong acids, a variation of the Koch reaction can occur, where formic acid adds to an alkene to produce a larger carboxylic acid. wikipedia.orgchemeurope.comnewworldencyclopedia.org
Beyond its role as a reagent, formic acid is gaining significant attention as a hydrogen storage material. mdpi.comacs.orgnih.gov It is liquid under ambient conditions, has low toxicity, and possesses a high volumetric hydrogen density of 53 g of H₂ per liter, making it a safer and more manageable energy carrier than pressurized hydrogen gas. mdpi.comnih.gov Efficient catalytic systems have been developed to decompose formic acid into hydrogen and carbon dioxide, a process that can be reversed to regenerate formic acid, creating a sustainable cycle for chemical energy storage. acs.orgnih.gov
Propane-1,2,3-triol (B13761041) Formates in Fine Chemical Synthesis and as Precursors for Other Compounds
The esters derived from the reaction of propane-1,2,3-triol and formic acid, known as propane-1,2,3-triol formates (or glyceryl formates), are valuable intermediates in fine chemical synthesis. The reaction between formic acid and alkenes readily produces formate esters. wikipedia.orgchemeurope.com While some simple formate esters are utilized as artificial flavorings and perfumes, the formates of propane-1,2,3-triol serve as precursors for other value-added compounds. newworldencyclopedia.org The selective oxidation of glycerol (B35011) can lead to these formates, which can then be further processed. rsc.org For instance, the laboratory preparation of formic acid itself can proceed through a glyceryl oxalate (B1200264) intermediate when oxalic acid is heated in glycerol. wikipedia.org This highlights the role of glycerol esters as transient, yet crucial, species in chemical transformations.
Integration into Biorefineries for Value-Added Product Streams
The conversion of propane-1,2,3-triol to formic acid is a prime example of biorefinery integration, transforming a low-value byproduct into a high-value chemical. researchgate.net The rapid growth of the biodiesel industry has led to a surplus of crude glycerol, its main co-product. researchgate.netscispace.come3s-conferences.org For every 10 kg of biodiesel produced, about 1 kg of crude glycerol is generated. researchgate.net This abundance makes glycerol an ideal and sustainable feedstock for producing formic acid and other chemicals. e3s-conferences.orgatlantis-press.com
Integrating formic acid production from glycerol into a biorefinery model offers several advantages. It enhances the economic viability of biodiesel production by creating a new revenue stream from a waste product. researchgate.netnih.gov This process aligns with the principles of a circular economy, where waste is valorized and resource efficiency is maximized. Hydrothermal technologies, which use high-temperature and high-pressure water as a reaction medium, are particularly promising for converting wet biomass and glycerol into organic acids and other products, fitting seamlessly into the biorefinery concept. researchgate.netatlantis-press.comresearchgate.net
Green Chemistry Principles in Formic Acid and Formate Production from Propane-1,2,3-triol
The synthesis of formic acid from propane-1,2,3-triol is a focal point for the application of green chemistry principles, emphasizing waste reduction, energy efficiency, and the use of renewable feedstocks.
The utilization of crude glycerol from biodiesel production is a cornerstone of waste valorization in this context. researchgate.nete3s-conferences.orgresearchgate.net Crude glycerol is an impure mixture containing water, methanol, salts, and fatty acids, which limits its direct use and can classify it as hazardous waste. researchgate.netmdpi.com Transforming this stream into formic acid not only mitigates a disposal problem but also provides a renewable route to a valuable commodity chemical. e3s-conferences.orgatlantis-press.com
Numerous catalytic systems have been developed to facilitate this conversion. Research has demonstrated the efficacy of various catalysts under different conditions to selectively oxidize glycerol to formic acid. For instance, using vanadium-substituted phosphomolybdic acids as catalysts with molecular oxygen as the oxidant has shown significant promise. rsc.org Another study highlighted an iron-based catalytic system that effectively converts glycerol to formic acid under mild conditions. e3s-conferences.orge3s-conferences.org The choice of oxidant, such as hydrogen peroxide or oxygen, and reaction conditions can be tailored to maximize yield and selectivity. mdpi.com
Below is a table summarizing findings from various catalytic systems for the conversion of glycerol to formic acid, showcasing the principles of waste valorization.
Catalytic Conversion of Glycerol to Formic Acid
| Catalyst System | Oxidant | Temperature (°C) | Reaction Time | Glycerol Conversion (%) | Formic Acid Yield (%) | Formic Acid Selectivity (%) | Source |
|---|---|---|---|---|---|---|---|
| Iron (II) oxalate | Hydrogen Peroxide | 50 | 240 min | 83.18 | 47.77 | 57.43 | e3s-conferences.org |
| H₄PVMo₁₁O₄₀ | Oxygen | 150 | 3 h | 100 | ~50 | ~50 | mdpi.com |
| Au-PTA/MSN | Hydrogen Peroxide | 80 | 24 h | - | 26.6 | 79.2 | mdpi.comacs.org |
| Metal (III) triflates (e.g., Al(OTf)₃) | Hydrogen Peroxide | 70 | 12 h | 100 | 72 | - | mdpi.com |
| BVO/TANF (Photoanode) | - | - | - | - | - | 85 | acs.org |
Table 1: This interactive table presents a summary of various research findings on the catalytic conversion of glycerol to formic acid. It details the catalysts, oxidants, reaction conditions, and resulting conversion, yield, and selectivity percentages.
A key aspect of green chemistry is minimizing the energy consumption and environmental impact of chemical processes. mdpi.com The conventional production of formic acid from methanol and carbon monoxide is energy-intensive. shanghaichemex.commdpi.com Routes starting from CO₂ or biomass-derived glycerol offer pathways to reduce the carbon footprint. rsc.org
Life Cycle Assessments (LCA) have been conducted to compare conventional methods with newer, greener alternatives. For example, producing formic acid via catalytic or electrocatalytic reduction of CO₂ can reduce greenhouse gas (GHG) emissions by 97%–132% and save 69%–94% of fossil resources compared to the conventional strategy. rsc.org The primary contributor to the environmental burden in all strategies is the energy input, highlighting the need for energy-efficient processes and the use of renewable energy sources. rsc.org
The electrochemical production of formic acid is an emerging technology that, when powered by renewable electricity, can significantly lower GHG emissions. voltachem.com However, concentrating the resulting dilute formic acid solution to the commercial standard of 85 wt.% is energy-intensive, potentially accounting for 30-50% of the total energy demand. kuleuven.be Therefore, research is also focused on applications that can utilize dilute formic acid, bypassing the costly concentration step. kuleuven.be The conversion of glycerol to formic acid using oxidants like hydrogen peroxide can often be performed at atmospheric pressure, offering a potential cost and energy benefit over high-pressure methods. mdpi.com
Computational Chemistry and Theoretical Studies on Reaction Systems
Computational chemistry and theoretical studies provide invaluable insights into the reaction mechanisms, thermodynamics, and kinetics of formic acid synthesis. acs.org Ab initio studies, for example, have investigated the decomposition and synthesis of formic acid, although early studies often did not explicitly account for the role of solvents or mineral interfaces. acs.org
Thermodynamic analyses have shown that the direct hydrogenation of carbon dioxide to formic acid is thermodynamically unfavorable in the gas phase but becomes more favorable in an aqueous solution. nih.govresearchgate.net Such studies help in determining the optimal conditions of temperature and pressure to maximize equilibrium conversion. researchgate.net
More recent theoretical investigations have focused on the role of catalysts and interfaces. For instance, studies have explored how oxide surfaces like alumina (B75360) (Al₂O₃) and magnesia (MgO) can catalyze the reaction. acs.org Computational models are used to understand how these surfaces interact with reactants and intermediates, guiding the design of more effective catalysts. The application of external electric fields and the study of reactions in interfacial water layers are novel areas of computational research aimed at uncovering new ways to control reaction pathways. acs.org These theoretical approaches are crucial for bridging the gap between fundamental understanding and the practical development of efficient and sustainable processes for producing formic acid from precursors like propane-1,2,3-triol.
Modeling Reaction Pathways and Catalyst Interactions
Computational modeling has become an indispensable tool for elucidating the intricate reaction pathways and catalyst interactions in the propane-1,2,3-triol and formic acid system. These models provide insights that are often difficult to obtain through experimental methods alone, accelerating catalyst design and process optimization.
Kinetic and Process Modeling: Kinetic models are crucial for describing the thermal degradation of propane-1,2,3-triol into lighter hydrocarbons and gases. researchgate.net These models are tested against experimental data to ensure their predictive accuracy. researchgate.net For instance, process modeling software like Aspen Plus has been used to simulate reactions such as formic acid decomposition, validating experimental results and predicting reaction conversions under various temperatures. mdpi.com Such simulations are vital for scaling up processes from the laboratory to an industrial scale.
Density Functional Theory (DFT) and Microkinetic Modeling: At a more fundamental level, Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms on catalyst surfaces. This approach provides detailed energetic and structural information about reaction intermediates and transition states. For example, a combined theoretical and experimental study on formic acid decomposition on gold (Au) catalysts used DFT-derived parameters to build a comprehensive microkinetic model. pnnl.gov This model successfully showed that the reaction proceeds through a formate (HCOO) mediated pathway, achieving 100% selectivity towards dehydrogenation products (CO₂ and H₂). pnnl.gov
Similarly, in the electrooxidation of propane-1,2,3-triol to formate, DFT calculations have been used to understand how catalyst composition affects performance. For a ternary CuCoMo amorphous alloy, it was shown that molybdenum (Mo) atoms regulate the d-band center of the catalyst, which synergistically favors the cleavage of C-C bonds, leading to the selective formation of formate. acs.orgacs.org
Modeling Catalyst-Surface Interactions: Visualizing the interaction pathways on a catalyst's surface is key to understanding selectivity. Reaction pathway models, sometimes represented in diagrams, can illustrate the step-by-step conversion of reactants to products. For example, models show how propane-1,2,3-triol adsorbs onto a bimetallic catalyst surface (e.g., Cu-Ni) and undergoes a series of dehydration and hydrogenation steps to form products like 1,2-propanediol. researchgate.net These models highlight the role of different active sites for specific reaction steps. latech.edu The interaction between propane-1,2,3-triol and the catalyst's active sites is a determining factor in steering the reaction pathway towards desired products. mdpi.com
Approaches in Modeling Glycerol and Formic Acid Reactions
| Modeling Technique | Application Example | Key Insights | Reference |
|---|---|---|---|
| Kinetic Modeling | Thermal degradation of propane-1,2,3-triol | Predicts product yields and reaction rates under varying temperatures. | researchgate.net |
| Process Simulation (Aspen Plus) | Formic acid decomposition | Validates experimental data and facilitates process scale-up by modeling reactor performance. | mdpi.com |
| Density Functional Theory (DFT) | Formic acid decomposition on Au catalysts; Propane-1,2,3-triol oxidation on CuCoMo alloys | Reveals reaction mechanisms at the atomic level, identifies active sites, and explains catalyst selectivity. | pnnl.govacs.orgacs.org |
| Microkinetic Modeling | Formic acid decomposition on Au/SiC | Combines DFT data with reaction kinetics to predict overall reaction rates and selectivity. | pnnl.gov |
| Reaction Pathway Analysis | Hydrogenolysis of propane-1,2,3-triol on Cu-Ni catalysts | Illustrates the sequence of elementary steps on the catalyst surface, guiding catalyst design. | researchgate.net |
Future Research Avenues and Current Challenges in Propane-1,2,3-triol Valorization
The transformation of propane-1,2,3-triol from a low-value biodiesel byproduct into a versatile platform chemical is a primary goal of the modern biorefinery. mdpi.com However, significant challenges must be overcome to develop economically viable and sustainable processes.
Current Challenges: The primary hurdles in the catalytic valorization of propane-1,2,3-triol are often related to the catalyst and the feedstock itself.
Catalyst Performance and Stability: A major challenge is the development of catalysts that are not only highly active and selective but also robust and reusable. nih.gov Many processes suffer from catalyst deactivation due to factors like coking, poisoning from impurities in crude glycerol, or leaching of the active components into the reaction mixture. nih.govnih.gov
Separation and Purification: Homogeneous catalysts, while often highly efficient, pose significant problems for separation from the reaction products, leading to increased costs and waste generation. nih.gov Heterogeneous catalysts are preferred by industry but can suffer from lower selectivity and require high temperatures, increasing energy consumption. nih.gov
Feedstock Impurities: Crude propane-1,2,3-triol from biodiesel production contains a variety of impurities (e.g., water, salts, methanol, soaps) that can poison catalysts and lead to unwanted side reactions, reducing yield and complicating purification. nih.gov The purification of crude glycerol is an expensive process. nih.gov
Reaction Conditions: Many valorization processes require harsh conditions, such as high temperatures and pressures, which are energy-intensive and can lead to catalyst degradation and the formation of undesirable byproducts. nih.govresearchgate.net
Key Challenges in Propane-1,2,3-triol Valorization
| Challenge Area | Specific Issue | Impact | Reference |
|---|---|---|---|
| Catalysis | Low selectivity and yield | Reduces economic viability and generates waste. | nih.gov |
| Catalyst deactivation (leaching, coking) | Decreases process efficiency and requires costly catalyst regeneration or replacement. | nih.gov | |
| Difficulty in catalyst separation (especially homogeneous catalysts) | Increases downstream processing costs and environmental footprint. | nih.gov | |
| Feedstock | Impurities in crude propane-1,2,3-triol | Poisons catalysts and leads to side reactions, complicating the process. | nih.gov |
| Process Conditions | Harsh reaction conditions (high temperature/pressure) | High energy consumption and potential for unwanted thermal degradation. | nih.govresearchgate.net |
Future Research Avenues: Addressing these challenges opens up several promising avenues for future research.
Advanced Catalyst Design: The focus is on creating low-cost, highly active, and stable heterogeneous catalysts. This includes exploring novel materials like amorphous alloys for electrocatalysis, which have shown high efficiency for converting propane-1,2,3-triol to formate at low overpotentials. acs.org Research into catalysts derived from waste materials is also gaining traction as a sustainable alternative. nih.gov
Innovative Reactor Technology: The development of advanced reactor designs, such as membrane reactors or sorption-enhanced reactors, could significantly improve process efficiency. researchgate.net These technologies can facilitate in-situ product separation, shifting reaction equilibria to favor higher yields and simplifying downstream processing.
Integrated Processes: Future biorefineries will likely feature integrated processes where propane-1,2,3-triol valorization is coupled with other reactions. For example, the electrocatalytic oxidation of propane-1,2,3-triol can be paired with hydrogen (H₂) evolution, simultaneously producing a valuable chemical and a clean fuel, which significantly reduces the net electricity consumption. acs.orgacs.org
Understanding Reaction Mechanisms: Continued fundamental research, combining advanced computational modeling with sophisticated experimental techniques, is essential. pnnl.gov A deeper understanding of reaction networks and catalyst-substrate interactions will enable the rational design of catalysts and processes with unprecedented control over product selectivity. latech.edumdpi.com
The path forward for propane-1,2,3-triol valorization lies in a multidisciplinary approach, combining advances in materials science, chemical engineering, and computational chemistry to create sustainable and economically competitive technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
